
4-Chloro-N-methylpicolinamide hydrochloride
Overview
Description
4-Chloro-N-methylpicolinamide hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2O. It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methylpicolinamide hydrochloride typically involves the chlorination of N-methylpicolinamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methylpicolinamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of N-methylpicolinamide derivatives with various substituents at the 4-position.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated picolinamide derivatives.
Scientific Research Applications
4-Chloro-N-methylpicolinamide hydrochloride is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-N-methylpicolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 4-position and the methyl group on the nitrogen atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-methylpyridine-2-carboxamide
- N-methyl-4-chloro-2-pyridylformamide
- 4-Chloropyridine-2-carboxylic Acid Methylamide Monohydrochloride
Uniqueness
4-Chloro-N-methylpicolinamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research applications .
Biological Activity
4-Chloro-N-methylpicolinamide hydrochloride (CAS No. 882167-77-3) is a chemical compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈ClN₂O·HCl. It appears as a white to off-white solid and is soluble in water, which facilitates its use in various biological assays and formulations. The presence of the chloro group at the fourth position of the picolinamide structure enhances its reactivity and biological activity.
This compound exhibits multiple mechanisms of action that contribute to its biological effects:
- Antimicrobial Activity : It has shown efficacy against various bacterial strains, potentially through interference with bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival.
- Antitumor Activity : Research indicates that this compound acts as a protein kinase inhibitor, targeting specific kinases involved in cell growth and proliferation. This mechanism underlies its potential utility in cancer therapy .
- Interaction with Biological Macromolecules : Studies suggest that it interacts with proteins and nucleic acids, which may modulate its biological activity and enhance its therapeutic efficacy.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Biological Activity | Description |
---|---|
Antimicrobial | Effective against various bacterial strains; mechanism involves inhibition of cell wall synthesis. |
Antitumor | Inhibits tumor growth in vitro and in vivo; shows promise against colon carcinoma models. |
Protein Kinase Inhibition | Targets specific kinases involved in signaling pathways for cell growth. |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.
- Antitumor Efficacy : In a series of experiments involving tumor cell lines, derivatives of 4-Chloro-N-methylpicolinamide were synthesized and tested for antitumor activity. The results demonstrated a marked reduction in tumor cell proliferation, supporting further development as a therapeutic agent .
- Mechanistic Insights : Research utilizing high-throughput screening identified this compound as a candidate for inhibiting JCPyV infection, providing insights into its antiviral properties .
Safety Profile
The safety profile of this compound has not been extensively documented; however, preliminary studies indicate it possesses a favorable toxicity profile compared to other compounds within its class. Further toxicological assessments are necessary to establish comprehensive safety data.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-N-methylpicolinamide hydrochloride, and how are reaction conditions optimized?
- Answer : A primary method involves reacting picolinic acid with thionyl chloride (SOCl₂) to generate 4-chloropicolinyl chloride, followed by treatment with methylamine to form the amide bond. Optimization studies (Table 1, ) show that solvents like DMF, THF, or toluene influence reaction efficiency. For instance, DMF enhances yield due to its polar aprotic nature, while SOCl₂ (2 equivalents) is critical for complete chlorination. Post-synthesis, purification via recrystallization or column chromatography is recommended to achieve >98% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR verify the presence of the methylamide group (-NCH₃) and chloro-substituted pyridine ring.
- HPLC : Quantify purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm.
- Melting Point Analysis : The compound melts at 39–43°C (), serving as a preliminary purity check.
Cross-referencing with PubChem data (InChI Key: WSSQSZIWEHGJLY-UHFFFAOYSA-N) ensures structural accuracy .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Answer : The hydrochloride salt form improves aqueous solubility. It is stable at room temperature when stored in a moisture-free, sealed environment. Solubility in common organic solvents (e.g., DMSO, methanol) facilitates formulation for biological assays. Stability studies recommend avoiding prolonged exposure to light or acidic/basic conditions to prevent degradation .
Advanced Research Questions
Q. How do reaction parameters (e.g., base selection, solvent polarity) impact the yield of 4-Chloro-N-methylpicolinamide in nucleophilic substitution reactions?
- Answer : Base strength and solvent polarity critically influence reaction kinetics. For example, using Cs₂CO₃ in DMF at 110°C achieves >95% yield in coupling reactions ( ), whereas weaker bases like K₂CO₃ or Et₃N result in trace products. Solvent polarity affects transition-state stabilization: polar aprotic solvents (DMF) enhance nucleophilicity of methylamine, favoring amide bond formation .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer : The chloro substituent at the pyridine’s 4-position acts as a leaving group, enabling palladium-catalyzed cross-coupling. Density Functional Theory (DFT) studies suggest that electron-withdrawing groups (e.g., -Cl) lower the energy barrier for oxidative addition. Experimental validation via LC-MS or GC-MS monitors aryl-aryl bond formation, with catalytic systems like Pd(PPh₃)₄ showing high efficiency .
Q. How can researchers resolve contradictory data in biological activity studies involving this compound?
- Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., N-oxide derivatives from oxidation).
- Target Validation : Combine SPR (surface plasmon resonance) for binding affinity with enzymatic assays (e.g., kinase inhibition) to confirm specificity .
Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?
- Answer : Computational models like SwissADME predict LogP (~2.1) and moderate blood-brain barrier permeability. Molecular docking (AutoDock Vina) screens for interactions with targets like cytochrome P450 enzymes, while MD simulations assess binding stability. These tools guide lead optimization before in vivo studies .
Q. Methodological Considerations
Q. What protocols are advised for scaling up synthesis without compromising yield?
- Answer : Pilot-scale reactions (1–10 mmol) should optimize:
- Temperature Control : Use jacketed reactors to maintain 110°C in DMF.
- Catalyst Recycling : Pd-based catalysts can be recovered via filtration.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.
Reproducibility is enhanced by adhering to NIH guidelines for preclinical reporting () .
Q. How should researchers handle discrepancies between computational predictions and experimental results?
- Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in simulations. Experimentally, perform X-ray crystallography to resolve 3D structures of ligand-target complexes. Statistical tools like Bland-Altman plots quantify prediction-experiment agreement .
Properties
IUPAC Name |
4-chloro-N-methylpyridine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O.ClH/c1-9-7(11)6-4-5(8)2-3-10-6;/h2-4H,1H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHILPUCRYAWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675759 | |
Record name | 4-Chloro-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882167-77-3 | |
Record name | 2-Pyridinecarboxamide, 4-chloro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882167-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882167773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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